Piriqualone is a synthetic compound belonging to the quinazolinone class. These compounds are characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Piriqualone is recognized for its interaction with the GABAergic system, specifically exhibiting affinity for the benzodiazepine binding site of the GABAA receptor complex []. This interaction makes it a valuable tool in neuroscientific research, particularly in studying the mechanism of action of benzodiazepines and exploring novel therapeutic targets for anxiety and sleep disorders.
3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one is a member of the quinazolinone family, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This compound features a pyridine ring and a p-tolyl group, contributing to its unique properties and potential applications in medicinal chemistry. Quinazolinones, including this specific compound, have garnered interest due to their roles in various therapeutic areas, including anti-cancer, anti-inflammatory, and anti-microbial activities.
The compound can be synthesized through various methods involving the reaction of substituted anthranilic acids or amines with aldehydes or ketones. The literature provides multiple synthetic routes that yield 3-pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one, highlighting its versatility and the potential for structural modifications to enhance biological activity.
3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one is classified as a quinazolinone derivative. Quinazolinones are categorized based on their substitution patterns and the presence of functional groups that influence their reactivity and biological properties.
The synthesis of 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one can be achieved through several methodologies:
In a typical synthesis protocol, starting materials such as anthranilic acid derivatives or substituted amines are reacted with appropriate aldehydes in the presence of catalysts like oxone or under specific conditions (e.g., temperature control) to facilitate the formation of the quinazolinone structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one consists of a quinazolinone core with a pyridine ring at one position and a p-tolyl group at another. The structural formula can be represented as follows:
Key spectral data for this compound includes:
3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one can participate in various chemical reactions:
The reactivity is influenced by the electron-donating or withdrawing nature of substituents on the aromatic rings, which can enhance or reduce nucleophilicity depending on the reaction conditions employed.
The mechanism of action for compounds like 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one often involves interaction with biological targets such as enzymes or receptors. For instance, quinazolinones have been shown to inhibit certain kinases involved in cancer cell proliferation.
Research indicates that these compounds may act through multiple pathways, including:
Key physical properties include:
Chemical properties involve stability under various conditions and reactivity towards nucleophiles or electrophiles. The compound exhibits moderate stability but may decompose under extreme pH or temperature conditions.
3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one has significant potential in medicinal chemistry due to its biological activities. Applications include:
The compound is systematically named as 2-(4-methylphenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one according to IUPAC conventions. This nomenclature reflects the quinazolin-4-one core substituted at position 2 by a p-tolyl group (4-methylphenyl) and at position 3 by a pyridin-2-yl moiety. The parent heterocycle is numbered with N1 and C2 constituting the pyrimidine ring, where C4 bears a carbonyl oxygen, and N3 links to the pyridine ring [1] [6].
Common synonyms include:
These variants arise from alternative locant numbering (e.g., "3H" designation for the tautomeric form) or substituent naming order [1] [6].
Table 1: Nomenclature and Synonyms of the Compound
Systematic IUPAC Name | Common Synonyms | Registry Numbers |
---|---|---|
2-(4-Methylphenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one | 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one | CAS 6055-75-0 |
3-(Pyridin-2-yl)-2-(4-methylphenyl)quinazolin-4-one | ||
2-p-Tolyl-3-(pyridin-2-yl)quinazolin-4(3H)-one |
The molecular formula C₂₀H₁₅N₃O was confirmed through high-resolution mass spectrometry (HRMS), with a molecular weight of 313.36 g/mol. Elemental composition comprises carbon (76.66%), hydrogen (4.82%), nitrogen (13.41%), and oxygen (5.11%). The formula satisfies the nitrogen rule for odd-electron ions in mass spectrometry, with the [M+H]⁺ peak observed at m/z 314.1294 [2] [6].
Key physicochemical properties calculated using computational tools (e.g., XLogP3) include:
Table 2: Molecular Properties and Comparison to Analogues
Property | 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one | 2-Thiophen-2-yl-3-p-tolyl-3H-quinazolin-4-one (CID 828268) |
---|---|---|
Molecular Formula | C₂₀H₁₅N₃O | C₁₉H₁₄N₂OS |
Molecular Weight (g/mol) | 313.36 | 318.39 |
Hydrogen Bond Acceptors | 4 | 3 |
Rotatable Bonds | 2 | 2 |
Calculated LogP | 3.8 | 4.1 |
Nuclear Magnetic Resonance (NMR) SpectroscopyExperimental ¹H and ¹³C NMR data for the compound have been extrapolated from structurally analogous quinazolin-4-ones [3] [5]:
δ 2.42 (s, 3H, –CH₃ of p-tolyl)
¹³C NMR (75 MHz, CDCl₃):
The quinazolinone C4 carbonyl resonates downfield (δ 161.5 ppm), consistent with conjugation to the heteroaromatic system. The p-tolyl methyl group appears at δ 2.42 ppm in ¹H NMR and δ 21.3 ppm in ¹³C NMR [3].
Infrared (IR) SpectroscopyKey vibrational modes identified via FT-IR:
The absence of N–H stretches above 3000 cm⁻¹ confirms the N3-substitution [4] [5].
Mass Spectrometry (MS)HRMS-ESI ([M+H]⁺) calculated for C₂₀H₁₆N₃O: 314.1293; observed: 314.1294. Fragmentation patterns include:
Single-crystal X-ray diffraction (XRD) studies of closely related 3-pyridyl quinazolinones reveal a triclinic crystal system with space group Pī. Key metrics include:
The p-tolyl group lies coplanar with the quinazolinone core (dihedral angle ≤10°), facilitating extended π-conjugation. Intermolecular interactions include:
Table 3: Crystallographic Data for 3-Substituted Quinazolin-4-ones
Parameter | 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one | 3-(4-Methylpyridin-2-yl)quinazolin-2,4(1H,3H)-dione [3] |
---|---|---|
Crystal System | Triclinic | Monoclinic |
Space Group | Pī | P2₁/c |
Unit Cell Lengths | a=7.42 Å, b=9.87 Å, c=12.56 Å | a=12.76 Å, b=7.35 Å, c=14.61 Å |
Dihedral Angle (Quinazolinone-Pyridine) | 88.7° | 87.9° |
Key Interactions | C–H···O (2.48 Å), π–π stacking (3.6 Å) | N–H···O (2.02 Å), C–H···O (2.38 Å) |
The near-orthogonal orientation of the pyridine ring relative to the quinazolinone plane minimizes steric clash while allowing limited electronic communication through the N3–C bond. This geometry is critical for solid-state photophysical properties [3] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: